molecular formula C10H16ClNO2 B1471549 furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864014-04-9

furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1471549
CAS No.: 1864014-04-9
M. Wt: 217.69 g/mol
InChI Key: JDYIZEJQLWHOML-UHFFFAOYSA-N
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Description

Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound that combines a furan ring and a tetrahydropyran ring with a methanamine group

Properties

IUPAC Name

furan-2-yl(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8;/h1-2,5,8,10H,3-4,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYIZEJQLWHOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the reaction of furan derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures, followed by heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a methanamine group.

    4-Aminomethyltetrahydropyran: Contains a tetrahydropyran ring with an aminomethyl group.

    Furan-2-ylmethanamine: Similar furan ring structure but

Biological Activity

Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a furan ring with a tetrahydropyran moiety, which is known for its unique chemical properties that can influence biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}

This structure features a furan ring, which is an aromatic heterocycle, and a tetrahydropyran ring, a saturated cyclic ether. The presence of the methanamine group enhances its reactivity and potential for biological activity.

Antimicrobial Properties

Research has indicated that furan derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits notable inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

The anticancer potential of furan-based compounds is well-documented. This compound has shown promise in preclinical studies targeting multiple cancer cell lines. For example, it was found to induce apoptosis in KARPAS422 lymphoma cells, with IC50 values indicating significant potency . The mechanism appears to involve modulation of critical cellular pathways associated with cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Alteration of Signaling Pathways : It can modulate signaling pathways related to cell growth and apoptosis, enhancing the efficacy against cancer cells.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.

Study 2: Anticancer Activity in Lymphoma Cells

A focused study on KARPAS422 lymphoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 5 µM, indicating strong anticancer activity compared to control treatments .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundFuran derivativeYesYes5
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamineHydroxylamine derivativeModerateNoN/A
4-AminomethyltetrahydropyranAminomethyl derivativeLowYes20

This table summarizes the comparative biological activities of furan derivatives, highlighting the superior efficacy of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Reactant of Route 2
furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

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